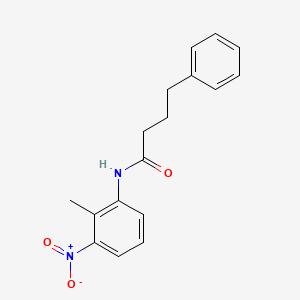
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNPA belongs to the class of amides and has a molecular formula of C18H19N2O3.
Wirkmechanismus
The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide is not fully understood, but research suggests that it acts by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of neurotransmitter activity in the brain, and the prevention of beta-amyloid plaque formation. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in the treatment of various diseases. However, N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide also has some limitations, including its low solubility in water and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, including further studies on its mechanism of action, its potential applications in the treatment of other diseases, and the development of more effective methods for synthesizing and purifying N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide. Additionally, research could explore the use of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide can be synthesized through a series of chemical reactions involving the condensation of 2-methyl-3-nitroaniline and 4-phenylbutyric acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has anticancer properties and can inhibit the growth of cancer cells. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-15(10-6-11-16(13)19(21)22)18-17(20)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSOXLIYZFKMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)






![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)


![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)